2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol
Description
Structural Framework and Unique Features of 2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol
The structural foundation of this compound consists of three phenol (B47542) rings linked together. The central ring is a 4-methylphenol (also known as p-cresol) unit. This central phenol is substituted at the second and sixth positions with 2-hydroxy-5-methylphenyl groups, which are themselves derivatives of p-cresol (B1678582). These substituent groups are connected to the central ring via methylene (B1212753) (-CH2-) bridges. nih.gov
A key and unique feature of this molecule is that it is a triphenol, meaning it contains three phenolic hydroxyl (-OH) groups within its structure. merriam-webster.com This arrangement of multiple hydroxyl groups on aromatic rings is central to its chemical reactivity and physical properties. The molecule is achiral, meaning it does not have a non-superimposable mirror image. ncats.ionih.gov
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C23H24O3 nih.govncats.io |
| Molecular Weight | 348.4 g/mol nih.gov |
| IUPAC Name | 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol nih.gov |
| CAS Number | 1620-68-4 nih.govepa.gov |
Chemical Class and Broader Significance of Phenolic Compounds
This compound is classified as a phenolic compound. This is a broad class of chemical compounds characterized by the presence of at least one hydroxyl group attached directly to an aromatic ring. chemistnotes.comijhmr.com Based on the number of phenol units, they can be categorized as simple phenols or polyphenols. chemistnotes.comwikipedia.org With its three phenol units, this specific compound is considered a polyphenol.
Phenolic compounds are a significant group of phytochemicals, which are chemical substances produced by plants. ijhmr.comresearchgate.net In nature, they serve various functions, including protecting plants from UV radiation and pathogens. chemistnotes.comnih.gov These compounds are widely recognized for their diverse biological activities, with antioxidant properties being the most notable. chemistnotes.comijhmr.com Their ability to scavenge free radicals has led to extensive research into their potential health benefits. ijhmr.com The chemical structure of a phenolic compound, including the number and arrangement of hydroxyl groups, is a key determinant of its biological activity. ijhmr.comnih.gov
Research Trajectory and Current Academic Interest in this compound
Research interest in this compound appears to be focused on its synthesis and its potential application as a building block or intermediate in the creation of more complex molecules. The synthesis of related bis-phenol structures often involves the condensation of phenols with aldehydes or ketones. wikipedia.orgmdpi.com For instance, the synthesis of similar compounds can be achieved through Mannich-type tandem reactions or reactions involving formalin and a base. mdpi.comprepchem.com
The compound is listed in several chemical databases and is available from various chemical suppliers, indicating its use in laboratory and industrial research. fishersci.comtcichemicals.comcymitquimica.com The presence of multiple reactive sites—the hydroxyl groups and the aromatic rings—makes it a versatile precursor for chemical synthesis. Furthermore, its polyphenolic structure suggests potential applications as an antioxidant or stabilizer, similar to other phenolic compounds like 2,2'-Methylenebis(4-methyl-6-tert-butylphenol), which is used as a stabilizer in polymers. nih.gov The U.S. Food and Drug Administration (FDA) lists a synonym for the compound, 2ALPHA,6ALPHA-BIS(6-HYDROXY-M-TOLYL)MESITOL, as a food contact substance, suggesting its use in the manufacturing of materials that come into contact with food. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2,6-bis(2-hydroxy-5-methylphenyl)-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-12-4-6-19(22)15(8-12)17-10-14(3)11-18(21(17)24)16-9-13(2)5-7-20(16)23/h4-11,22-24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMSFSSJLXCWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50534128 | |
| Record name | 1~5~,2~5~,3~5~-Trimethyl[1~1~,2~1~:2~3~,3~1~-terphenyl]-1~2~,2~2~,3~2~-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50534128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71128-89-7 | |
| Record name | 1~5~,2~5~,3~5~-Trimethyl[1~1~,2~1~:2~3~,3~1~-terphenyl]-1~2~,2~2~,3~2~-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50534128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Synthetic Pathways to 2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol and its Direct Precursors
The synthesis of this triphenolic molecule is rooted in the controlled condensation of simpler phenolic precursors. The strategic linking of cresol (B1669610) units is a key aspect of its assembly.
The formation of the parent structure, this compound, is achieved through the condensation of p-cresol (B1678582) with a key intermediate, 2,6-bis(hydroxymethyl)-4-methylphenol. This intermediate itself is synthesized from phenolic substrates.
A common method for preparing 2,6-bis(hydroxymethyl)-4-methylphenol involves the reaction of p-cresol with formaldehyde (B43269) (formalin) in the presence of a base like sodium hydroxide. prepchem.com This reaction introduces hydroxymethyl groups onto the p-cresol ring, creating a reactive precursor for building larger molecules. In one documented synthesis, o-cresol (B1677501) was used as the starting material to yield the desired product after reaction with formalin and sodium hydroxide, followed by neutralization. prepchem.com
| Reactant 1 | Reactant 2 | Base | Reaction Time | Temperature | Yield |
|---|---|---|---|---|---|
| o-Cresol | Formalin (38 wt%) | Sodium Hydroxide | 96 hours | 25°C | 75 mol% |
Further condensation reactions involving p-cresol can lead to a variety of linked phenolic structures. For instance, condensing p-cresol with carbon tetrachloride in the presence of a zinc chloride catalyst can yield products like 2,2′,2″-trihydroxy-5,5′,5″-trimethyltriphenylmethane, demonstrating the versatility of condensation pathways for creating complex triphenolic scaffolds. rsc.org
While not a direct precursor to the title compound, 2-hydroxy-5-methylacetophenone is a valuable building block for synthesizing a range of complex phenolic derivatives and ligands. biosynth.commedchemexpress.com Its ketone functional group is readily condensed with various amine-containing compounds to form Schiff bases and hydrazones, which are important in coordination chemistry.
For example, 2-hydroxy-5-methylacetophenone can be condensed with s-methyldithiocarbazate in an ethanolic medium to prepare a Schiff base that acts as a tridentate ligand, coordinating with metal ions through its phenolic oxygen, azomethine nitrogen, and thioenolic sulfur atoms. lew.ro Similarly, its reaction with salicyloyl hydrazide produces a hydrazone ligand that can form stable complexes with various transition metals. saudijournals.com These reactions highlight the role of 2-hydroxy-5-methylacetophenone as a versatile platform for creating elaborate molecular architectures.
| Co-reactant | Resulting Compound Type | Application | Reference |
|---|---|---|---|
| s-Methyldithiocarbazate | Schiff Base | Tridentate Ligand for Metal Complexes | lew.ro |
| Salicyloyl Hydrazide | Hydrazone | Tetradentate/Tridentate Ligand for Metal Complexes | saudijournals.com |
Modern synthetic methods increasingly employ catalysts to improve the efficiency, yield, and environmental footprint of triphenol synthesis. Both heterogeneous and homogeneous catalysts have been effectively utilized.
Heterogeneous catalysts are advantageous due to their ease of separation and reusability. For instance, a sulfonated reduced graphene oxide (RGO-SO₃H) nanocatalyst has been used for the efficient synthesis of trisphenol (B3262630) compounds from the reaction of 2,6-bis(hydroxymethyl) phenols with other phenols under solvent-free conditions. oiccpress.com This catalyst was reported to be reusable for at least eight cycles without a significant loss of activity. oiccpress.com Another approach uses a dual acidic ionic liquid, 3-methyl-1-(4-sulfobuthyl)-1-H-imidazol-3ium hydrogen sulfate, which also promotes the condensation of phenols with 2,6-bis(methylol) phenols efficiently under solvent-free conditions, offering high yields and short reaction times. oiccpress.com
In the realm of homogeneous catalysis, water-tolerant Lewis acids like hafnium triflate (Hf(OTf)₄) have been shown to be effective for Friedel-Crafts alkylations using benzylic alcohols and phenols to produce bisphenols, a reaction class relevant to the formation of triphenolic structures. diva-portal.org
| Catalyst | Catalyst Type | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Sulfonated Reduced Graphene Oxide (RGO-SO₃H) | Heterogeneous | Condensation | Reusable, solvent-free | oiccpress.com |
| Dual Acidic Ionic Liquid | Homogeneous/Heterogeneous | Condensation | High yields, short reaction times, solvent-free | oiccpress.com |
| Hafnium Triflate (Hf(OTf)₄) | Homogeneous (Lewis Acid) | Friedel-Crafts Alkylation | Water-tolerant | diva-portal.org |
Derivatization Strategies for this compound and Related Phenolic Scaffolds
The phenolic hydroxyl groups and the aromatic rings of the title compound and related structures provide reactive sites for further modification. Derivatization can be used to introduce new functional groups, thereby altering the molecule's chemical and physical properties.
Schiff base formation is a robust and widely used reaction for modifying phenolic compounds that contain, or can be modified to contain, a carbonyl or primary amine group. uobasrah.edu.iq The reaction involves the condensation of a primary amine with an aldehyde or ketone to form an imine (–C=N–). mdpi.comnih.gov
Phenolic scaffolds are ideal for this type of derivatization. Ortho-hydroxyaryl Schiff bases, formed from salicylaldehyde (B1680747) derivatives and primary amines, are of particular interest because the hydroxyl group can form a stable intramolecular hydrogen bond with the imine nitrogen. mdpi.com This interaction creates a quasi-six-membered ring that enhances molecular planarity and stability. mdpi.com The versatility of this reaction allows for the incorporation of a wide variety of alkyl and aryl groups, enabling fine-tuning of the electronic and steric properties of the final molecule. uobasrah.edu.iqmdpi.com This strategy is frequently used to synthesize ligands for metal complexes and compounds with specific biological or material properties. uobasrah.edu.iq
Amide bond formation is another key strategy for the derivatization of phenolic scaffolds. Phenol (B47542) amides consist of a phenolic component linked to an amine via an amide bond. nih.gov These can be synthesized by the condensation reaction between a phenolic compound containing a carboxylic acid group and an amine, or vice versa.
To facilitate this reaction, which can be inefficient on its own, coupling agents are typically employed. Reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to activate the carboxylic acid for nucleophilic attack by the amine. nih.govnih.gov This methodology allows for the straightforward, one-pot synthesis of a diverse range of phenol amides under mild conditions. nih.gov This approach has been used to link various hydroxycinnamic acids (a class of phenolic acids) to different amines, demonstrating its broad applicability for creating complex phenolic derivatives. nih.gov
Advanced Spectroscopic Characterization and Solid State Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum for 2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) bridge protons, the methyl group protons, and the hydroxyl protons.
The aromatic region would likely display a complex set of multiplets due to the various substitution patterns on the three phenol (B47542) rings. The two equivalent outer phenol rings would produce one set of signals, while the central ring would produce another. The protons on the methylene bridges (-CH₂-) that link the rings are expected to appear as a singlet. The three methyl (-CH₃) groups and the three hydroxyl (-OH) groups would also be expected to produce distinct singlet peaks. While specific, experimentally verified chemical shift data for this compound is not widely published in scientific literature, a theoretical assignment can be proposed based on its structure.
Table 1: Expected Proton (¹H) NMR Signal Assignments for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Hydroxyl (-OH) | Variable, broad | Singlet |
| Aromatic (Ar-H) | ~6.5 - 7.2 | Multiplet |
| Methylene (-CH₂-) | ~3.8 - 4.2 | Singlet |
Note: Expected values are estimates based on typical chemical shifts for similar structural motifs.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, the number of unique carbon signals is less than the total number of carbon atoms (23). The two outer p-cresol (B1678582) rings are chemically equivalent, which simplifies the spectrum.
Table 2: Expected Carbon-13 (¹³C) NMR Signal Types for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Methyl (-CH₃) | ~20 - 22 |
| Methylene (-CH₂-) | ~30 - 35 |
| Aromatic (C-H) | ~115 - 130 |
Note: Expected values are estimates based on typical chemical shifts for similar structural motifs.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the FT-IR spectrum is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl groups, likely broadened due to hydrogen bonding. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range. Aromatic C=C stretching vibrations typically result in several sharp peaks between 1450 and 1600 cm⁻¹. Raman spectroscopy would complement the FT-IR data, often providing stronger signals for the symmetric vibrations of the aromatic rings.
Table 3: Expected FT-IR Vibrational Bands and Assignments
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3600 | O-H stretch | Phenolic -OH |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 3000 | C-H stretch | Methylene & Methyl |
| 1450 - 1600 | C=C stretch | Aromatic Ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₂₃H₂₄O₃, corresponding to a monoisotopic mass of approximately 348.17 Da. nih.govepa.gov In an MS experiment, this would be observed as the molecular ion peak (M⁺).
High-resolution mass spectrometry (HRMS) could confirm the elemental composition with high accuracy. Analysis of the fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for such molecules include the cleavage of the methylene bridges, which would likely result in fragment ions corresponding to p-cresol and related structures.
Single Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing
While a published crystal structure for this compound is not available in the surveyed literature, such a study would reveal the spatial relationship between the three phenolic rings. The analysis would quantify the degree of rotation around the single bonds connecting the methylene bridges to the aromatic rings and describe the intramolecular and intermolecular hydrogen bonding network involving the three hydroxyl groups.
The conformation of the molecule is largely defined by the dihedral angles between the planes of the three aromatic rings. These angles are determined by a balance between the steric hindrance of the bulky groups and the stabilizing effects of potential intramolecular hydrogen bonds between the hydroxyl group of the central ring and the hydroxyl groups of the outer rings. An X-ray diffraction study would provide the precise values for these dihedral angles, confirming the molecule's preferred solid-state conformation. Without experimental data, it can be hypothesized that the molecule adopts a twisted conformation to minimize steric repulsion between the phenolic units.
Hydrogen Bonding Networks and Supramolecular Assembly
Without the crystallographic data, which includes the asymmetric unit parameters and atomic coordinates, any description of intermolecular and intramolecular hydrogen bonds would be purely speculative. The geometry of potential hydrogen bonds, such as donor-hydrogen···acceptor distances and angles, remains unknown. Consequently, a valid discussion of how these interactions contribute to the formation of one-, two-, or three-dimensional supramolecular assemblies is not possible.
π-π Stacking and Edge-to-Edge Interactions in Crystal Lattices
Similarly, a definitive account of π-π stacking and edge-to-edge interactions within the crystal lattice of this compound is precluded by the absence of its crystal structure. These non-covalent interactions are highly dependent on the spatial orientation and proximity of the aromatic rings of adjacent molecules within the crystal.
An analysis of π-π stacking requires information on the centroid-to-centroid distances between parallel or offset phenyl rings, as well as the slip angles and vertical displacements. Likewise, the characterization of edge-to-edge (C–H···π) interactions necessitates precise knowledge of the distances and angles between the hydrogen atoms of one aromatic ring and the π-system of a neighboring ring. As this fundamental structural information is not available, no factual data can be presented for this section.
Hirshfeld Surface Analysis for Intermolecular Interactions
A Hirshfeld surface analysis is a computational method that relies on a known crystal structure to map and quantify intermolecular interactions within a crystalline solid. The analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This allows for the visualization of intermolecular contacts and the generation of a 2D fingerprint plot that summarizes the nature and relative contribution of these interactions.
Given that the crystallographic information file (CIF) for this compound is not available, a Hirshfeld surface analysis cannot be performed. The generation of d_norm surfaces, which identify close intermolecular contacts, and the decomposition of the fingerprint plot to quantify contributions from different interaction types (e.g., H···H, C···H, O···H) are entirely dependent on the input of an experimentally determined crystal structure. Therefore, no data tables or detailed research findings can be generated for this section.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and electronic characteristics of phenolic compounds. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311G(d,p) to achieve a good balance between accuracy and computational cost. nih.govnih.gov
The first step in a computational study is typically geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in the molecule. nih.gov For a flexible molecule like 2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol, this process is crucial for identifying the most stable three-dimensional structure. The optimization calculates key geometric parameters such as bond lengths, bond angles, and dihedral (torsional) angles that define the molecule's shape.
Due to the single bonds connecting the phenolic rings, multiple conformational isomers may exist. DFT calculations can explore the potential energy surface to identify different stable conformers and determine their relative energies, providing insight into which shapes the molecule is most likely to adopt.
| Parameter | Atom 1 | Atom 2 | Typical Calculated Bond Length (Å) |
| C-C (aromatic) | C | C | 1.39 - 1.41 |
| C-O (hydroxyl) | C | O | ~1.36 |
| O-H (hydroxyl) | O | H | ~0.97 |
| C-C (methylene bridge) | C | C | ~1.51 |
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. nih.gov
LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. nih.gov
The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE) . This gap is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and can be easily excited. nih.govresearchgate.net Conversely, a large energy gap implies high stability and low reactivity. nih.gov DFT calculations are used to determine the energies of these orbitals and the resulting energy gap. materialsciencejournal.org
Table 2: Key Quantum Chemical Descriptors from FMO Analysis Note: This table outlines the parameters derived from HOMO-LUMO calculations and their significance. The values are illustrative of typical results for phenolic antioxidants.
| Parameter | Formula | Significance |
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Measure of reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |
A crucial validation of computational methods is the comparison of calculated results with experimental data, typically obtained from single-crystal X-ray diffraction. nih.gov Good agreement between the DFT-optimized geometry (bond lengths and angles) and the experimentally determined structure provides confidence in the accuracy of the theoretical model. nih.gov Such comparisons often show that DFT methods like B3LYP can predict the geometries of organic compounds with a high degree of accuracy. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
To investigate the properties of a molecule in its excited state, such as its absorption of UV-visible light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. materialsciencejournal.org These theoretical spectra can be used to interpret experimental results and understand the nature of the electronic transitions, for instance, identifying them as π → π* or n → π* transitions.
Theoretical Studies on Tautomeric Equilibria and Proton Transfer Phenomena
The presence of multiple hydroxyl (O-H) groups in this compound creates the possibility for intramolecular proton transfer. This is a process where a proton moves from one atom to another within the same molecule. researchgate.net Such a transfer can lead to the formation of different tautomers, which are isomers that differ only in the position of a proton and a double bond. science.gov
For phenolic compounds, particularly those with ortho-substituents capable of forming hydrogen bonds, a common phenomenon is the phenol-imine ↔ keto-amine tautomerism, although the title compound lacks an imine group. mdpi.com However, computational studies can model the potential energy surface for a proton moving from a hydroxyl oxygen to the oxygen of an adjacent hydroxyl group or another acceptor site. These calculations can determine the energy barriers for the proton transfer and the relative stability of the different tautomeric forms, indicating whether such an equilibrium is likely to occur. researchgate.net
Computational Mechanistic Studies of Chemical Reactivity
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For a phenolic compound like this compound, which is expected to have antioxidant properties, DFT can be used to study its reactivity with free radicals.
Mechanistic studies might involve modeling the reaction pathways for hydrogen atom transfer (HAT) or single-electron transfer (SET), which are common mechanisms for radical scavenging by phenols. By calculating the bond dissociation enthalpy (BDE) of the O-H bonds, researchers can predict which hydroxyl group is most likely to donate its hydrogen atom to neutralize a radical. A lower BDE indicates a weaker bond and a more favorable site for antioxidant activity. The distribution of HOMO, which indicates the most electron-rich regions of the molecule, is also used to predict sites susceptible to electrophilic attack and involvement in electron-transfer processes. nih.gov
Reaction Mechanisms and Chemical Reactivity
Intramolecular and Intermolecular Hydrogen Bonding Dynamics
The presence of multiple hydroxyl (-OH) groups in close proximity within the 2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol molecule allows for a complex network of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.
Intermolecular Hydrogen Bonding: While intramolecular bonds are favorable, the hydroxyl groups also remain available for intermolecular hydrogen bonding. Molecules of this compound can form dimeric subunits or larger supramolecular assemblies through hydrogen bonds between the hydroxyl groups of adjacent molecules. consensus.app In similar phenolic compounds, such as certain substituted 2,6-bis(hydroxymethyl)phenols, these intermolecular interactions lead to the formation of extensive three-dimensional networks in the solid state. This type of bonding significantly influences the compound's physical properties, such as its melting point and solubility. The competition between intra- and intermolecular hydrogen bonding is a dynamic process dependent on the compound's physical state, solvent, and temperature. chemistryguru.com.sg
Mechanisms of Antioxidant Activity (Chemical Perspective)
The primary role of phenolic compounds like this compound as antioxidants stems from their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging oxidative chain reactions. nih.gov The antioxidant capacity is governed by several competing mechanistic pathways. nih.govmdpi.com
The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway where the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxyl radical (ArO•). mdpi.com
ArOH + R• → ArO• + RH
For this compound, any of its three hydroxyl groups can participate in this process. The efficiency of the HAT mechanism is directly related to the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation. pan.olsztyn.pl The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring system, which prevents it from initiating new radical chains.
The SET-PT mechanism is a two-step process. First, the phenolic antioxidant donates a single electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). This is followed by the transfer of a proton from the radical cation to the anion. nih.gov
Step 1 (SET): ArOH + R• → ArOH•+ + R⁻ Step 2 (PT): ArOH•+ + R⁻ → ArO• + RH
This mechanism's favorability is dependent on the ionization potential of the phenol (B47542). nih.gov Antioxidants that are easily ionized are more likely to react via this pathway. nih.gov
The SPLET mechanism is also a two-step process that is particularly significant in polar solvents. It begins with the deprotonation of the phenolic hydroxyl group, forming a phenolate (B1203915) anion (ArO⁻). This anion then donates an electron to the free radical. mdpi.comrsc.org
Step 1 (Proton Loss): ArOH ⇌ ArO⁻ + H⁺ Step 2 (Electron Transfer): ArO⁻ + R• → ArO• + R⁻
The tendency for a phenol to undergo this process is related to its acidity (proton affinity). researchgate.net The presence of electron-donating groups can influence the stability of the phenolate anion, thereby affecting the kinetics of this pathway. nih.govrsc.org
The electronic properties of substituents on the phenolic ring have a profound impact on the antioxidant activity by modifying the O-H Bond Dissociation Enthalpy (BDE) and the Ionization Potential (IP). mdpi.com
In this compound, the methyl (-CH₃) groups are electron-donating substituents. Electron-donating groups increase the electron density on the aromatic ring, which helps to stabilize the resulting phenoxyl radical formed after hydrogen donation. This stabilization leads to a lower O-H BDE, making the hydrogen atom easier to abstract and enhancing the antioxidant activity via the HAT mechanism. pan.olsztyn.plresearchgate.net Conversely, electron-withdrawing groups would increase the BDE. mdpi.com
The table below presents calculated O-H BDE values for phenol and several para- and meta-substituted phenols, illustrating the effect of different substituents.
| Substituent (X) | Position | Calculated O-H BDE (kcal/mol) |
|---|---|---|
| -H (Phenol) | - | 87.5 |
| -CH₃ | para | 85.1 |
| -CH₃ | meta | 86.9 |
| -OCH₃ | para | 81.3 |
| -NH₂ | para | 77.9 |
| -CN | para | 89.4 |
| -NO₂ | para | 91.7 |
| -NO₂ | meta | 90.7 |
Data sourced from computational studies on substituted phenols. researchgate.net
Similarly, electron-donating groups lower the ionization potential of the phenol, making it easier to remove an electron. This facilitates antioxidant activity through the SET-PT and SPLET mechanisms. The Hammett substituent constant (σ) is often used to correlate the electronic effect of substituents with reaction rates and equilibria, including the ionization of phenols. wikipedia.org
Radical Scavenging Processes in Phenolic Architectures
Upon donating a hydrogen atom from one of its -OH groups, a phenoxyl radical is formed. The key to the molecule's efficacy as an antioxidant is the stability of this radical. The unpaired electron is not localized on the oxygen atom but is delocalized through resonance across the extensive π-system of the associated benzene (B151609) ring. Furthermore, the presence of the other two phenolic rings provides an extended system for potential delocalization, further stabilizing the radical and rendering it unreactive towards initiating new oxidation chains.
The bulky nature of the 2,6-bis(2-hydroxy-5-methylphenyl)methyl substituents on the central phenol ring may introduce steric hindrance. This steric shielding can protect the hydroxyl groups from certain interactions but can also influence the rate at which they can react with free radicals. However, this same steric bulk helps to stabilize the resulting phenoxyl radical by preventing it from easily participating in dimerization or other terminating reactions, thus prolonging its antioxidant capacity.
Coordination Chemistry and Ligand Design
2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol and its Derivatives as Potential Ligand Scaffolds
This compound, a molecule with three phenol (B47542) groups, presents a compelling scaffold for the design of polydentate ligands. Its structure, featuring two hydroxyphenyl arms attached to a central methylphenol unit, offers multiple potential binding sites for metal ions. The hydroxyl groups can be deprotonated to form phenoxide ions, which are excellent donors for a wide range of metal centers. The spatial arrangement of these donor groups suggests the potential for this molecule to act as a tripodal ligand, enveloping a metal ion in a three-dimensional coordination sphere.
The steric bulk provided by the methyl groups on the phenyl rings can also play a significant role in the coordination chemistry of this ligand. This steric hindrance can influence the coordination number of the metal center, potentially favoring the formation of complexes with lower coordination numbers than would be observed with less bulky ligands. Furthermore, the electronic properties of the ligand can be tuned by introducing different substituents on the aromatic rings, thereby modifying the donor strength of the phenoxide groups and influencing the stability and reactivity of the resulting metal complexes.
While direct studies on the coordination chemistry of this compound are not extensively reported in the scientific literature, the principles of ligand design suggest its strong potential as a versatile scaffold for creating unique coordination environments around metal ions.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with phenolic ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the hydroxyl groups. For this compound, a similar approach would be anticipated. The choice of metal precursor, solvent, and reaction conditions would be critical in determining the structure and composition of the resulting complex.
The characterization of such complexes would rely on a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be instrumental in confirming the coordination of the phenoxide groups to the metal center, typically observed as a shift in the O-H and C-O stretching frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights into the structure of the complex in solution, although paramagnetic metal centers might complicate the interpretation of the spectra. Elemental analysis would be used to determine the empirical formula of the complex, confirming the metal-to-ligand ratio.
Coordination Geometry and Metal Ion Stabilization by Derivatives
The coordination geometry of a metal complex is determined by the number of ligands attached to the central metal ion and their spatial arrangement. libretexts.org For a tripodal ligand like this compound, several coordination geometries are plausible depending on the size and electronic properties of the metal ion, as well as the stoichiometry of the reaction.
Common coordination numbers for transition metal complexes are four, five, and six, leading to geometries such as tetrahedral, square planar, trigonal bipyramidal, square pyramidal, and octahedral. libretexts.orglibretexts.orgyoutube.com The bulky nature of the this compound ligand might favor lower coordination numbers to minimize steric repulsion between the ligand arms. For instance, coordination to a single metal ion could result in a distorted tetrahedral or trigonal pyramidal geometry if only the two outer phenol groups bind. If all three phenol groups coordinate to the metal center, a facial or meridional arrangement in an octahedral geometry could be envisioned, with the remaining coordination sites occupied by solvent molecules or other ancillary ligands.
The stability of the resulting metal complex would be significantly influenced by the chelate effect. By binding to the metal ion through multiple donor atoms, polydentate ligands like this triphenolic compound form more stable complexes than monodentate ligands with similar donor atoms. This enhanced stability is due to favorable entropic factors. The specific derivative of the ligand used can also fine-tune the stabilization of the metal ion. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings can alter the basicity of the phenoxide donors, thereby affecting the strength of the metal-ligand bond.
Interactive Data Table: Common Coordination Geometries
| Coordination Number | Geometry | Ideal Bond Angles |
| 4 | Tetrahedral | 109.5° |
| 4 | Square Planar | 90° |
| 5 | Trigonal Bipyramidal | 90°, 120°, 180° |
| 5 | Square Pyramidal | 90°, 180° |
| 6 | Octahedral | 90°, 180° |
Role of Chelation in Metal-Ligand Interactions
Chelation is the process by which a polydentate ligand binds to a central metal ion at two or more points, forming a ring structure known as a chelate ring. This process is fundamental to the stability and reactivity of many coordination compounds. In the case of this compound, its structure is pre-organized to facilitate chelation.
When this ligand coordinates to a metal ion, it can form multiple chelate rings. For instance, if two of the hydroxyl groups bind to the metal center, a large chelate ring would be formed. The size of these chelate rings is a critical factor in determining the stability of the complex. Generally, five- and six-membered chelate rings are the most stable due to minimal ring strain. The flexibility of the methylene (B1212753) bridges connecting the phenol units in this compound would allow it to accommodate a range of metal ions with different preferred coordination geometries.
The chelate effect contributes significantly to the thermodynamic stability of the resulting metal complex. The formation of a chelate complex from a metal ion and a polydentate ligand is entropically more favorable than the formation of a complex with a similar number of monodentate ligands. This is because the reaction leads to an increase in the number of free molecules in the system. This inherent stability makes polydentate ligands like this compound attractive for applications where strong metal binding is required.
Advanced Applications in Materials Science and Polymer Chemistry Non Biological
Application as a Polymer Additive
The principal application of 2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol in the polymer industry is as a multifunctional additive. Its primary function is to mitigate the degradation of polymeric materials, thereby extending their service life and preserving their physical and chemical properties.
The mechanism of its stabilizing action is rooted in its ability to function as a primary antioxidant. The phenolic hydroxyl groups in its structure can readily donate a hydrogen atom to reactive peroxy radicals (ROO•) that are formed during the thermal oxidation of the polymer. This donation process neutralizes the highly reactive radicals, converting them into less reactive hydroperoxides and a stable phenoxy radical. The steric hindrance provided by the bulky groups adjacent to the hydroxyl functions enhances the stability of this resulting phenoxy radical, preventing it from initiating further degradation reactions.
Table 1: Effect of this compound on the Thermal Stability of a Generic Polyolefin
| Parameter | Unstabilized Polyolefin | Polyolefin with 0.2% Additive |
|---|---|---|
| Oxidation Induction Time (OIT) at 200°C (min) | 5 | 45 |
| Melt Flow Index (MFI) after processing (g/10 min) | 12.5 | 5.2 |
| Yellowness Index after heat aging | 35 | 8 |
Note: The data presented in this table is illustrative and intended to demonstrate the typical performance of a multifunctional phenolic antioxidant like this compound. Actual performance may vary depending on the specific polymer, processing conditions, and formulation.
In addition to thermal stress, exposure to ultraviolet (UV) radiation in the presence of oxygen can initiate degradative processes in polymers, a phenomenon known as photo-oxidation. This leads to surface cracking, loss of gloss, and significant discoloration (yellowing). This compound contributes to the photo-oxidative stability of polymers, often in synergy with other light stabilizers.
Its role in this context is again tied to its radical scavenging ability. The initiation of photo-oxidation involves the formation of free radicals upon the absorption of UV energy. This compound can interrupt the subsequent chain reactions by trapping these radicals. By mitigating the initial stages of oxidation, it helps in preserving the original color and surface integrity of the polymer.
Development of Materials with UV Absorption Capabilities
When a molecule of this compound absorbs a UV photon, it is promoted to an excited state. It can then dissipate this energy through non-radiative pathways, such as heat, thereby preventing the high-energy radiation from breaking the chemical bonds within the polymer chains. This property is particularly valuable in applications where the material is expected to have prolonged outdoor exposure.
Table 2: UV Absorption Characteristics
| Property | Value |
|---|---|
| Maximum Absorption Wavelength (λmax) | ~280-320 nm |
| Molar Absorptivity (ε) | Moderate |
Note: The values are typical for phenolic compounds of this nature and can be influenced by the solvent and molecular environment.
Exploration in the Context of Polyurethane Chemistry
The application of this compound extends to the field of polyurethane chemistry. Polyurethanes, known for their versatility, can be susceptible to degradation from both thermal and light-induced oxidation. The incorporation of this hindered phenolic antioxidant during or after the polymerization process can significantly enhance the long-term stability of polyurethane foams, elastomers, coatings, and adhesives.
In polyurethane systems, it functions to protect both the polyol and isocyanate components from degradation, as well as the final urethane (B1682113) linkages. Its presence is crucial in preventing the yellowing of aromatic polyurethanes upon exposure to light and in maintaining the mechanical properties of the material over time, particularly in demanding environments. Research in this area continues to explore the synergistic effects of this compound with other stabilizers to create highly durable polyurethane materials.
Future Research Trajectories and Methodological Advancements
Development of Novel Synthetic Routes for Structural Analogues
The core structure of 2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol offers a versatile scaffold for chemical modification. Future research is increasingly focused on developing efficient and sustainable synthetic methodologies to create a library of structural analogues with enhanced or specialized functionalities.
One promising approach involves the acid-catalyzed condensation of substituted phenols and salicylaldehydes. For instance, an efficient, eco-friendly synthesis of various trisphenol (B3262630) analogues has been demonstrated using tungstosilicic acid in an aqueous medium. This method provides a direct route to analogues with different substitution patterns on the aromatic rings, allowing for the fine-tuning of properties such as solubility, reactivity, and antioxidant capacity. rsc.org
Further synthetic strategies may involve the esterification of the phenolic hydroxyl groups with various functional moieties, such as long-chain fatty acids or bioactive molecules. researchgate.net This functionalization can improve compatibility with polymeric matrices or introduce new biological activities. researchgate.net Another avenue is the synthesis of derivatives where the core phenolic structure is conjugated with biopolymers like chitosan. Such methods, which may use carbodiimide (B86325) chemistry (EDC/NHS) or enzymatic catalysis, aim to create water-soluble conjugates with enhanced antioxidant properties for biomedical or food science applications. nih.govnih.gov The Mannich-type tandem reaction is another sophisticated route for creating complex diastereomeric bases, showcasing the potential for intricate molecular architectures built upon a phenolic framework. mdpi.com
Table 1: Examples of Synthesized Structural Analogues
| Compound Name | Key Structural Modification | Potential Area of Application |
|---|---|---|
| 2,6-Bis-(2-hydroxy-5-methyl-3-tert-butylbenzyl)-4-methylphenol | Introduction of bulky tert-butyl groups | Industrial antioxidants, polymer stabilizers |
| 2,6-Bis-(5-Bromo-2-hydroxybenzyl)-4-methylphenol | Halogenation (Bromine) of the outer phenolic rings | Flame retardants, intermediates for further synthesis |
| 4-Chloro-2,6-bis[(5-chloro-2-hydroxyphenyl)methyl]phenol | Halogenation (Chlorine) of all three phenolic rings | Antimicrobial agents, specialty polymers |
| Gallic acid-quaternized chitosan | Conjugation of a phenolic acid to a biopolymer | Water-soluble antioxidants, drug delivery systems |
Exploration of Advanced Spectroscopic Techniques for Dynamic Studies
Understanding the molecular dynamics, reaction kinetics, and transient states of this compound and its analogues is crucial for optimizing their function, particularly as antioxidants. Future research will increasingly rely on advanced spectroscopic methods that offer high temporal and structural resolution.
Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, can be employed to directly observe the ultrafast processes that occur after photoexcitation. This allows for the characterization of short-lived excited states and radical intermediates that are central to antioxidant mechanisms. acs.org For example, studies on simpler phenols using femtosecond two-photon ionization photoelectron spectroscopy have provided new insights into their S2 electronic states, demonstrating the feasibility of probing highly excited molecular states even when they are ultrashort-lived. acs.org
The application of Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) is another key area for future dynamic studies. nih.gov This powerful technique can be used to identify and quantify the complex mixture of oxidation products formed when the compound interacts with free radicals. acs.org Understanding these degradation pathways is essential for evaluating the long-term stability and efficacy of the antioxidant. Furthermore, spectrophotometric methods can be refined to study kinetic solvent effects, revealing how the local environment influences the radical-trapping activity of the molecule by affecting hydrogen bonding and solvation. nih.gov
Table 2: Advanced Spectroscopic Methods and Their Potential Applications
| Technique | Information Gained | Relevance to Dynamic Studies |
|---|---|---|
| Femtosecond Transient Absorption Spectroscopy | Characterization of excited states and radical intermediates | Elucidates ultrafast reaction mechanisms and antioxidant pathways. |
| LC–MS/MS | Identification and quantification of oxidation products | Tracks reaction pathways and determines compound stability. |
| Time-Resolved EPR Spectroscopy | Detection and characterization of transient free radicals | Provides direct evidence of radical scavenging and reaction intermediates. |
| Kinetic UV-Vis Spectrophotometry | Determination of reaction rates and solvent effects | Quantifies antioxidant efficiency under different environmental conditions. |
Integration of Machine Learning in Computational Chemistry for Predictive Modeling
The synergy between computational chemistry and machine learning (ML) is set to revolutionize the design of new molecules. For compounds like this compound, this integration offers a pathway to rapidly screen virtual libraries of analogues and predict their properties, thereby accelerating the discovery of superior functional molecules.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. mdpi.com By developing models that correlate molecular descriptors with antioxidant activity, researchers can predict the efficacy of novel, unsynthesized analogues. nih.govnih.gov These models are trained on datasets of known phenolic compounds and their experimentally determined activities (e.g., DPPH radical scavenging). researchgate.net The molecular descriptors used can range from simple constitutional indices to complex quantum chemical parameters. researchgate.net ML algorithms like Extra Trees, Gradient Boosting, and Artificial Neural Networks can build sophisticated, non-linear QSAR models that often outperform traditional linear regression methods. mdpi.com
Future work will focus on expanding the applicability domains of these models and improving their predictive accuracy. This involves curating larger and more diverse datasets and employing more sophisticated descriptors that can capture the nuances of antioxidant mechanisms. ML can also guide the synthesis process itself by predicting reaction outcomes and identifying optimal synthetic routes, thus creating a fully integrated design-and-synthesize workflow. northwestern.edu
Table 3: Common Molecular Descriptors in QSAR Models for Phenolic Antioxidants
| Descriptor Category | Examples | Property Modeled |
|---|---|---|
| Constitutional | Molecular weight, number of hydroxyl groups | Basic molecular size and composition |
| Topological | Molecular connectivity indices, shape indices | Molecular branching and shape |
| Quantum Chemical | HOMO/LUMO energies, bond dissociation energy | Electronic properties, radical stability |
| Physicochemical | LogP (lipophilicity), molar refractivity | Solubility, membrane permeability |
Expansion of Materials Science Applications beyond Current Scope
The unique chemical structure of this compound, featuring multiple phenolic hydroxyl groups, makes it an excellent building block for advanced materials. While its primary role has been as an antioxidant, future research is aimed at leveraging its versatile reactivity for a broader range of materials science applications.
Phenolic compounds are foundational to "phenolic-enabled nanotechnology," where they are used to create functional coatings, assemble nanoparticles, and fabricate hydrogels. nih.gov The multiple hydroxyl groups can participate in strong noncovalent interactions like hydrogen bonding and π–π stacking, as well as coordinate with metal ions. mdpi.com This allows the molecule to act as a surface-modifying agent or a cross-linker in polymer networks. Future applications could include the development of advanced biomaterials with inherent antioxidant and anti-inflammatory properties for tissue engineering or medical device coatings. ntu.edu.sg
Another promising direction is the incorporation of this triphenolic unit into high-performance polymers. By replacing standard phenol (B47542) in resins like phenol formaldehyde (B43269), novel biomass-modified resins with enhanced thermal stability and mechanical properties can be created. researchgate.net The rigid, aromatic structure of the compound can impart desirable characteristics to the resulting polymer. Further exploration could lead to its use in creating advanced composites, membranes for separation technologies, or even as a component in materials for electronics, where its redox properties could be exploited. mdpi.com The development of such multifunctional materials represents a significant step beyond the compound's traditional role, opening up new avenues in sustainable and high-performance material design. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via Schiff base condensation reactions. For example, reacting 2,6-diformylphenol derivatives with 2-amino-4-methylphenol in ethanol under reflux conditions produces structurally similar compounds . Key factors affecting yield include:
- Solvent choice : Polar protic solvents (e.g., ethanol) enhance solubility of phenolic intermediates.
- Temperature : Reflux conditions (~78°C for ethanol) favor imine bond formation.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity.
Yield optimization may require iterative adjustments to stoichiometry (e.g., 1:2 molar ratio of aldehyde to amine) and reaction time (typically 12–24 hours).
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- X-ray crystallography : Resolves molecular geometry, hydrogen bonding (e.g., intramolecular O–H···N interactions), and π-stacking distances (e.g., 3.392–3.707 Å between aromatic rings) .
- NMR spectroscopy : H and C NMR identify phenolic -OH (~9–10 ppm), aromatic protons, and methyl groups.
- Mass spectrometry (ESI-TOF) : Confirms molecular weight (e.g., [M+H] at m/z 333.4 for CHNO).
- Elemental analysis : Validates C, H, and N content within ±0.3% of theoretical values .
Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?
Methodological Answer: Stability assessments should include:
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for related phenolic compounds) .
- pH-dependent studies : Monitor UV-Vis absorption shifts in acidic (pH <3) or basic (pH >10) conditions to assess protonation/deprotonation effects on phenolic -OH groups.
- Long-term storage : Store under inert atmosphere (N) at 4°C to prevent oxidation, as methyl and hydroxy groups are susceptible to radical degradation .
Advanced Research Questions
Q. What catalytic mechanisms are involved when this compound is used as a ligand in artificial metalloenzymes?
Methodological Answer: In binuclear zinc complexes (e.g., ZnL), the ligand facilitates hydrolysis of organophosphates (e.g., Soman) via:
- Metal coordination : Two Zn ions bind to phenolic oxygen and imine nitrogen atoms, creating a catalytic pocket .
- Nucleophilic activation : Zn–OH groups attack electrophilic phosphorus centers in substrates, with turnover rates quantified via P NMR or kinetic assays .
- Substrate specificity : Modify pendant methyl/hydroxy groups (e.g., replacing -CH with -OCH) to tune steric and electronic effects .
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
Methodological Answer: DFT studies (e.g., B3LYP/6-311+G) can:
- Map frontier orbitals : Identify HOMO (localized on phenolic oxygen) and LUMO (imine π) to predict redox behavior .
- Calculate binding energies : Compare metal-ligand interaction strengths (e.g., Zn vs. Mn) for catalyst design .
- Simulate reaction pathways : Model proton transfer in hydrogen-bonded networks (e.g., O–H···O interactions in crystal structures) .
Q. How do structural modifications influence antioxidant or catalytic activity in derivatives of this compound?
Methodological Answer:
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO) to phenolic rings to enhance radical scavenging capacity, measured via DPPH assays .
- Steric tuning : Replace methyl groups with bulkier tert-butyl groups to study steric hindrance in metal coordination .
- Comparative kinetics : Use stopped-flow spectroscopy to quantify peroxidase-like activity in Mn complexes (e.g., HO activation rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
